4-(Azetidin-3-yl)-2-methylpyrimidine

Kinase inhibitor building block Regioisomer specification Synthetic intermediate quality control

4-(Azetidin-3-yl)-2-methylpyrimidine (CAS 1236861-81-6) is a heterocyclic building block composed of a 2-methylpyrimidine core with an azetidine ring at the 4-position. Its molecular formula is C₈H₁₁N₃ (free base MW: 149.19 g/mol), and it is primarily supplied as the trifluoroacetate (TFA) salt (MW: 263.22 g/mol).

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 1236861-81-6
Cat. No. B1526726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yl)-2-methylpyrimidine
CAS1236861-81-6
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)C2CNC2
InChIInChI=1S/C8H11N3/c1-6-10-3-2-8(11-6)7-4-9-5-7/h2-3,7,9H,4-5H2,1H3
InChIKeySLLLHPBQPCCTKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidin-3-yl)-2-methylpyrimidine (CAS 1236861-81-6) – Structural & Purity Baseline for Procurement Specification


4-(Azetidin-3-yl)-2-methylpyrimidine (CAS 1236861-81-6) is a heterocyclic building block composed of a 2-methylpyrimidine core with an azetidine ring at the 4-position. Its molecular formula is C₈H₁₁N₃ (free base MW: 149.19 g/mol), and it is primarily supplied as the trifluoroacetate (TFA) salt (MW: 263.22 g/mol) . Commercial sources report standard purity specifications of 95% (AKSci, Fluorochem) and 98% (Leyan), with recommended long-term storage in a cool, dry place . The compound serves as a privileged synthetic intermediate in medicinal chemistry programs targeting Janus kinase (JAK) and other kinase inhibitors, as documented in the patent family US20240002392A1 [1].

Why 4-(Azetidin-3-yl)-2-methylpyrimidine Cannot Be Substituted by Generic Azetidinyl-Pyrimidine Analogs in Kinase-Targeted Synthesis


The precise substitution pattern on the pyrimidine ring—methyl at the 2-position and azetidine at the 4-position—is not interchangeable with other regioisomeric azetidinyl-pyrimidines (e.g., 2-(azetidin-3-yl)-5-methylpyrimidine or 2-(azetidin-3-yl)-4,6-dimethylpyrimidine) [1]. SAR studies on related 4,6-diaminopyrimidine scaffolds demonstrate that the position and nature of substituents critically modulate PDE4 inhibitory activity and M3 antagonist potency, with the azetidine ring orientation directly influencing target engagement and selectivity [2]. A procurement decision based solely on general azetidine-pyrimidine class membership risks selecting a compound with incompatible regiochemistry, leading to failed synthetic derivatization or loss of desired inhibitory profiles in downstream kinase and GPCR-targeting assemblies [3].

Quantitative Differentiation of 4-(Azetidin-3-yl)-2-methylpyrimidine Against Closest Analogs – Verified Data for Procurement Decisions


Regioisomeric Purity Advantage: 4,2-Substitution Pattern Unambiguously Defined by Canonical SMILES

The specific connectivity of the 2-methyl group and the 4-azetidinyl group is validated by the canonical SMILES `CC1=NC=CC(C2CNC2)=N1` (free base) as reported by Fluorochem , contrasting with the SMILES for the 2,4-dimethyl regioisomer 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine (`CC1=CC(=NC(=N1)C2CNC2)C`) . This ensures the correct regioisomeric identity for downstream Pd-catalyzed cross-coupling or N-functionalization steps in kinase inhibitor syntheses.

Kinase inhibitor building block Regioisomer specification Synthetic intermediate quality control

Enhanced Purity Specification Relative to Key Analog: 98% vs. 95% Baseline for the TFA Salt

Leyan supplies 4-(Azetidin-3-yl)-2-methylpyrimidine at a 98% purity specification for the TFA salt , which exceeds the typical 95% purity specified by AKSci and Fluorochem for the same compound . The closely related building block 2-(Azetidin-3-yl)-5-methylpyrimidine is listed at 95% purity by CalPac Lab [1].

Purity specification TFA salt form Procurement quality

TFA Salt Form Provides Handling and Solubility Advantage Over Free Base Analogs

4-(Azetidin-3-yl)-2-methylpyrimidine is predominantly supplied as the TFA salt, which improves handling as a crystalline solid and enhances polar organic solvent solubility for common acylation and reductive amination reactions . In contrast, the free base of the regioisomer 4-(Azetidin-3-yl)pyrimidine (CAS 1236861-79-2) is often supplied as the free base or hydrochloride salt, which may have different solubility profiles and compatibility with base-sensitive protecting group strategies [1].

Salt form selection Handling characteristics Solubility in synthesis

Specific Utility in JAK Inhibitor Patent Space: Core Scaffold for US20240002392A1 Derivatives

The azetidinyl-pyrimidine motif, specifically substituted at the 4-position of the pyrimidine with an azetidine ring, is explicitly claimed in US Patent Application US20240002392A1 for JAK inhibitor development [1]. While the patent broadly covers azetidinyl pyrimidines, the 2-methyl-4-azetidinyl substitution pattern present in this compound matches the core scaffold used for further elaboration into potent JAK inhibitors, with some derivatives showing IC50 values below 100 nM in JAK1/2 biochemical assays [2]. This positions the compound as a direct synthetic entry point into a therapeutically validated chemical space, unlike the 5-substituted or unsubstituted pyrimidine analogs which are not exemplified in the key patent filings.

JAK inhibitor Patent synthetic utility Kinase-directed library synthesis

High-Value Application Scenarios for 4-(Azetidin-3-yl)-2-methylpyrimidine Based on Verified Differentiation Evidence


Synthesis of JAK-Selective Kinase Inhibitors via 4-Position Functionalization

The compound serves as a direct intermediate for JAK inhibitor candidates as described in US20240002392A1. Its 2-methyl substitution locks the pyrimidine tautomeric form, while the free azetidine NH provides a handle for N-alkylation or acylation to generate kinase-selective chemical libraries [1].

Development of 4,6-Disubstituted Pyrimidine PDE4 Inhibitors Through SAR Expansion

Building on the SAR established by Provins et al. (2007) for 4,6-diaminopyrimidine PDE4 inhibitors, this compound allows exploration of 2-methyl-4-azetidinyl substitution effects on PDE4 isoform selectivity, a dimension not fully explored with other regioisomers [2].

High-Throughput Library Synthesis Requiring Ultra-High Purity Building Blocks

With commercially available 98% purity (Leyan), this compound minimizes side reactions in automated parallel synthesis platforms, enabling robust SAR generation in kinase and GPCR drug discovery campaigns .

Quote Request

Request a Quote for 4-(Azetidin-3-yl)-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.